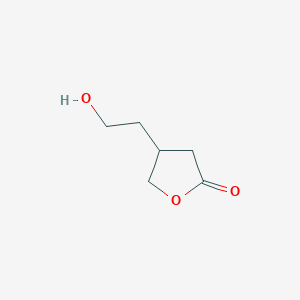

3-(2-Hydroxyethyl)butyrolactone

説明

特性

分子式 |

C6H10O3 |

|---|---|

分子量 |

130.14 g/mol |

IUPAC名 |

4-(2-hydroxyethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O3/c7-2-1-5-3-6(8)9-4-5/h5,7H,1-4H2 |

InChIキー |

ROXIKYWASXLFTR-UHFFFAOYSA-N |

正規SMILES |

C1C(COC1=O)CCO |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Substituent Effects : The hydroxyethyl group in 3-(2-Hydroxyethyl)butyrolactone increases polarity compared to α-methylene-γ-butyrolactone, which is more lipophilic due to its exocyclic double bond .

- Stereochemistry: (S)-3-Hydroxy-γ-butyrolactone () demonstrates the importance of chirality in biological interactions, a factor absent in non-chiral derivatives like 2-acetylbutyrolactone .

Physicochemical Properties

| Compound Name | Solubility | Melting Point (°C) | Boiling Point (°C) | LogP* |

|---|---|---|---|---|

| 3-(2-Hydroxyethyl)butyrolactone | High (polar solvents) | N/A | N/A | ~-0.5 |

| α-Methylene-γ-butyrolactone | Moderate | -20 | 204–206 | 0.78 |

| (S)-3-Hydroxy-γ-butyrolactone | High | 35–38 | N/A | -0.62 |

| 2-Acetylbutyrolactone | Low | N/A | N/A | 0.35 |

*Predicted using fragment-based methods.

Key Observations :

Q & A

Basic Research Question

- GC/HPLC : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210 nm for quantifying purity (>98% threshold). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities .

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include the lactone carbonyl (δ ~175 ppm in ¹³C NMR) and hydroxyethyl protons (δ ~3.6–4.0 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₈O₃; calc. 128.0473 g/mol) and detects degradation products .

How can solvent selection and recrystallization protocols improve purification?

Advanced Research Question

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals (>99%). For polar byproducts, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1). Solvent-free methods, such as vacuum sublimation, are viable for thermally stable batches .

What are the stability profiles of 3-(2-Hydroxyethyl)butyrolactone under varying storage conditions?

Basic Research Question

The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation when sealed with PTFE-lined caps. Hydrolytic degradation products include 3-(2-hydroxyethyl)-4-hydroxybutanoic acid, detectable via LC-MS .

How can copolymerization with lactides or caprolactones enhance material properties?

Advanced Research Question

Copolymerizing 3-(2-Hydroxyethyl)butyrolactone with ε-caprolactone (via ring-opening polymerization) introduces pendant hydroxyethyl groups, enabling post-polymerization functionalization (e.g., acrylate grafting). Use Sn(Oct)₂ catalyst (0.1 mol%) at 120°C for 24 hr. The resulting copolymers exhibit tunable hydrophilicity and degradability, suitable for biomedical scaffolds .

What mechanisms govern thermal and hydrolytic degradation, and how can they be mitigated?

Advanced Research Question

Thermogravimetric analysis (TGA) reveals onset degradation at ~180°C, with mass loss attributed to lactone ring cleavage. Hydrolytic degradation follows pseudo-first-order kinetics in pH 7.4 buffer (37°C; t₁/₂ = 14 days). Stabilizers like antioxidants (BHT, 0.01 wt%) or anhydrous storage extend shelf life .

How does structural modification influence biological activity in cell-based assays?

Advanced Research Question

Derivatization at the hydroxyethyl group (e.g., esterification with fatty acids) alters membrane permeability. In vitro cytotoxicity assays (MTT) using HEK-293 cells show EC₅₀ values correlating with logP. For targeted delivery, conjugate with PEGylated ligands via carbodiimide coupling (EDC/NHS) .

How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Q. Methodological Guidance

- Yield Discrepancies : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture-induced side reactions.

- Spectral Variations : Cross-validate NMR data against computational predictions (e.g., DFT calculations for ¹³C shifts) and ensure solvent purity (e.g., deuterated solvent lot testing) .

What strategies enable functionalization for stimuli-responsive polymers?

Advanced Research Question

Incorporate thiol-ene "click" chemistry by modifying the hydroxyethyl group with acrylate moieties. For pH-responsive systems, graft poly(2-hydroxyethyl methacrylate) via SET-LRP (single-electron transfer living radical polymerization) in 2,2,2-trifluoroethanol at 25°C .

What safety protocols are critical for handling 3-(2-Hydroxyethyl)butyrolactone in lab settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Incinerate in a certified waste facility (EPA Hazard Code D001) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。